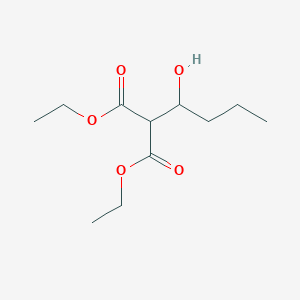

Diethyl 2-(1-hydroxybutyl)propanedioate

Description

Structure

3D Structure

Properties

CAS No. |

13937-10-5 |

|---|---|

Molecular Formula |

C11H20O5 |

Molecular Weight |

232.27 g/mol |

IUPAC Name |

diethyl 2-(1-hydroxybutyl)propanedioate |

InChI |

InChI=1S/C11H20O5/c1-4-7-8(12)9(10(13)15-5-2)11(14)16-6-3/h8-9,12H,4-7H2,1-3H3 |

InChI Key |

CMCBDOSVNNIBSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(C(=O)OCC)C(=O)OCC)O |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2 1 Hydroxybutyl Propanedioate

Classical Malonic Ester Synthesis Approaches

The synthesis of Diethyl 2-(1-hydroxybutyl)propanedioate can be envisioned through modifications of the classical malonic ester synthesis, a powerful method for preparing substituted carboxylic acids. wikipedia.org This synthesis traditionally involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation. organicchemistrytutor.comlibretexts.org To obtain the target compound, strategies must be employed to introduce the 1-hydroxybutyl group specifically.

Alkylation Strategies for Carbon-Carbon Bond Formation at the α-Position of Diethyl Malonate

The core of the malonic ester synthesis lies in the formation of a new carbon-carbon bond at the α-carbon, the carbon atom situated between the two carbonyl groups. organicchemistrytutor.commasterorganicchemistry.com This carbon's protons are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the adjacent ester groups, making them readily removable by a suitable base. libretexts.org

Base Selection: The choice of base is critical to prevent unwanted side reactions like hydrolysis or transesterification. wikipedia.org Sodium ethoxide (NaOEt) in ethanol (B145695) is a commonly used base because it matches the ester groups of diethyl malonate, thereby avoiding scrambling of the ester alkyl groups. wikipedia.orglibretexts.org

Enolate Formation and Alkylation: The base deprotonates the diethyl malonate to form a nucleophilic enolate ion. libretexts.orglibretexts.org This enolate then reacts with an electrophile, typically an alkyl halide, in an SN2 reaction to form an α-substituted malonic ester. libretexts.orgmasterorganicchemistry.com For this step to be efficient, primary or methyl halides are preferred, as secondary halides react poorly and tertiary halides are prone to elimination. libretexts.org A potential drawback of this stage is the possibility of dialkylation, where a second alkyl group is added. wikipedia.org

| Component | Example | Function | Reference |

|---|---|---|---|

| Starting Ester | Diethyl propanedioate (Diethyl malonate) | Provides the core two-carbon unit and acidic α-protons. | wikipedia.org |

| Base | Sodium ethoxide (NaOEt) | Deprotonates the α-carbon to form a nucleophilic enolate. | libretexts.org |

| Alkylating Agent | Alkyl Halide (e.g., Butyl bromide) | Acts as the electrophile to form the C-C bond at the α-position. | orgsyn.org |

Introduction of the 1-Hydroxybutyl Moiety via Aldol-Type Condensations or Reductive Approaches

Direct alkylation with a 1-hydroxybutyl halide is generally not feasible. Therefore, indirect methods are required to introduce the desired functional group.

Aldol-Type Condensation (Knoevenagel Condensation): A prominent strategy involves the reaction of the diethyl malonate enolate with butanal in a Knoevenagel condensation. sodium-methoxide.net This reaction forms a carbon-carbon bond and initially yields an α,β-unsaturated product, Diethyl 2-butylidenepropanedioate. rsc.orgmasterorganicchemistry.com The double bond in this intermediate can then be selectively reduced to a single bond, and the carbonyl group of the original butanal moiety can be reduced to a hydroxyl group to yield the final product. A related reaction involves the base-catalyzed self-condensation of butanal to form 2-ethyl-3-hydroxyhexanal, which highlights the reactivity of butanal under these conditions. stackexchange.com

Reductive Approaches via Acylation: An alternative two-step approach involves first acylating the diethyl malonate. The diethyl malonate enolate can react with an acyl halide, such as butanoyl chloride, to form Diethyl 2-butanoylpropanedioate. This β-keto ester intermediate can then undergo selective reduction of the ketone functionality to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding the target this compound.

Considerations for Regioselectivity and Chemoselectivity in Multi-Functionalized Precursors

When working with molecules containing multiple functional groups, controlling which group reacts (chemoselectivity) and at what position (regioselectivity) is paramount. slideshare.net

Chemoselectivity: In the acylation-reduction pathway, the ketone of the Diethyl 2-butanoylpropanedioate intermediate must be reduced without affecting the two ester groups. Sodium borohydride is a suitable reagent for this transformation as it is generally chemoselective for reducing ketones and aldehydes over less reactive esters.

Regioselectivity: During the initial deprotonation of diethyl malonate, the reaction occurs exclusively at the α-carbon due to its significantly higher acidity compared to other protons in the molecule. In the subsequent aldol (B89426) or acylation step, the enolate acts as a nucleophile, and the aldehyde or acyl chloride acts as the electrophile, ensuring the correct bond formation. fiveable.me

Stereoselective Synthesis of this compound

The carbon atom bearing the hydroxyl group in this compound is a chiral center. Therefore, the compound can exist as two enantiomers. Stereoselective synthesis methods aim to produce one of these enantiomers preferentially. mdpi.com

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are chiral compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com

For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be incorporated into the malonate structure. For instance, instead of a simple diethyl ester, a malonate ester could be formed with a chiral alcohol, such as one derived from camphor (B46023) or an amino acid. wikipedia.org This chiral-auxiliary-modified malonate would then be subjected to the acylation and reduction sequence. The steric and electronic properties of the chiral auxiliary would direct the approach of the reducing agent to one face of the ketone in the Diethyl 2-butanoylpropanedioate derivative, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield the desired enantiomer of the β-hydroxy ester. organic-chemistry.org

Asymmetric Catalysis for Enantioselective Hydroxyl Group Formation

Asymmetric catalysis offers a more efficient alternative to chiral auxiliaries, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. youtube.com For the synthesis of this compound, the key step is the enantioselective reduction of the ketone in the Diethyl 2-butanoylpropanedioate precursor.

Asymmetric Hydrogenation: This can be achieved through asymmetric hydrogenation or asymmetric transfer hydrogenation. mdpi.com The Noyori asymmetric hydrogenation, which was recognized with a Nobel Prize, is a powerful method for the enantioselective reduction of β-keto esters. harvard.eduyoutube.com This reaction typically employs a ruthenium catalyst complexed with a chiral phosphine (B1218219) ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). harvard.edu By selecting the appropriate enantiomer of the BINAP ligand ((R)-BINAP or (S)-BINAP), it is possible to selectively synthesize either the (R) or (S) enantiomer of the β-hydroxy ester product with high enantiomeric excess (ee). harvard.edu

| Methodology | Principle | Key Reagent/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Stoichiometric use of a chiral molecule to direct a reaction, followed by its removal. | e.g., Evans oxazolidinones, camphor-derived auxiliaries. | Formation of one diastereomer, leading to one enantiomer after auxiliary removal. | wikipedia.org |

| Asymmetric Catalysis | Catalytic amount of a chiral complex creates a chiral environment for the reaction. | e.g., Ru-BINAP complexes for asymmetric hydrogenation. | Direct formation of one enantiomer with high enantiomeric excess. | harvard.edu |

Alternative Synthetic Routes to the Propanedioate Framework

Beyond the direct aldol approach, alternative strategies can be envisioned for the construction of the this compound framework, offering potential advantages in terms of efficiency, selectivity, and sustainability.

Enzymatic or Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high selectivity under mild reaction conditions. nih.govwisc.educhemrxiv.org Enzymes such as aldolases are nature's catalysts for forming carbon-carbon bonds in a highly stereocontrolled manner. nih.govorganic-chemistry.org

The application of an aldolase (B8822740) could, in principle, catalyze the reaction between diethyl malonate and butyraldehyde (B50154) to yield enantiomerically enriched this compound. While the native substrate scope of many aldolases is specific, protein engineering and the exploration of enzyme promiscuity have expanded their utility to non-natural substrates. wisc.educhemrxiv.org For instance, immobilized bovine serum albumin (BSA) and gelatin have been shown to catalyze Knoevenagel condensations between aldehydes and diethylmalonate, demonstrating the potential of protein-based catalysts for this transformation. nih.govresearchgate.net

A tandem biocatalytic approach could also be employed, where one enzyme performs the aldol addition and a second enzyme, such as a reductase, could be used for subsequent transformations if desired. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a versatile platform for carbon-carbon bond formation. While less common for the direct synthesis of β-hydroxy esters from malonates and aldehydes compared to base- or organocatalyzed methods, transition metal complexes could play a role in alternative synthetic strategies. For instance, a ruthenium-catalyzed direct aldol reaction has been reported, showcasing the potential for metal-mediated diastereoselective synthesis. researchgate.net

More indirectly, transition metal-catalyzed cross-coupling reactions could be used to construct a precursor that is then converted to the target molecule. For example, a Heck reaction or a Suzuki coupling could be employed to form a carbon-carbon bond, followed by oxidation or other functional group manipulations to install the hydroxyl and propanedioate moieties. However, for the direct synthesis of this compound, these routes are likely to be less step-economical than the direct aldol approach.

Mechanistic Investigations of Synthetic Transformations

A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic routes and achieving desired outcomes.

Elucidation of Reaction Pathways and Transition States

The Knoevenagel-Doebner condensation, which is closely related to the aldol addition required for the synthesis of this compound, proceeds through a well-established mechanism. nih.govwikipedia.org The reaction is initiated by the deprotonation of the active methylene (B1212753) group of diethyl malonate by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyraldehyde to form an alkoxide intermediate. Protonation of this intermediate yields the final β-hydroxy product. masterorganicchemistry.comlibretexts.org

The stereochemical course of the reaction is determined in the C-C bond-forming step. As previously mentioned, the Zimmerman-Traxler model provides a framework for understanding the transition state geometry that dictates diastereoselectivity. harvard.edu Computational studies, such as Density Functional Theory (DFT) calculations, can provide further insights into the relative energies of different transition states and help to rationalize the observed stereochemical outcomes.

In organocatalytic versions of the reaction, for example using proline, the mechanism is believed to involve the formation of an enamine intermediate from the aldehyde and the catalyst. nih.gov This enamine then reacts with the electrophile.

Kinetic Studies and Reaction Profiling

Kinetic studies provide valuable information about the rate-determining step of a reaction and the influence of various parameters, such as catalyst loading, temperature, and substrate concentration, on the reaction rate. For the aldol condensation of aliphatic aldehydes, kinetic studies have been performed, often in the context of atmospheric chemistry. oberlin.eduresearchgate.netcolorado.edu These studies have shown that the reaction rates can be influenced by the structure of the aldehyde and the acidity of the medium. oberlin.eduresearchgate.net

The kinetics of the Knoevenagel-Doebner reaction have also been investigated. nih.govacs.org Such studies can reveal whether the initial C-C bond formation or a subsequent step, such as catalyst regeneration, is rate-limiting. For example, in some mechanochemical Knoevenagel condensations, a direct relationship between solvent polarity and reaction kinetics has been observed. oberlin.edu

Table 2: Kinetic Parameters for Aldol Condensation of Aliphatic Aldehydes

| Aldehyde | Catalyst/Medium | Rate Law | Observations | Reference |

| Acetaldehyde | Sulfuric Acid | Second order in acetaldehyde | Rate increases with acidity | oberlin.edu |

| Aliphatic Aldehydes (C2-C8) | Sulfuric Acid | - | Rate generally decreases with increasing chain length (exception: acetaldehyde) | oberlin.edu |

| Salicylaldehyde | 4-Piperidinopiperidine/Toluene | - | Rate enhancement observed with microwave irradiation | researchgate.net |

Chemical Transformations and Derivatization of Diethyl 2 1 Hydroxybutyl Propanedioate

Reactivity of the Hydroxyl Functional Group

The secondary hydroxyl group on the butyl chain is a primary site for a range of chemical modifications. Its reactivity can be selectively targeted under conditions that preserve the integrity of the ester groups.

Selective Esterification and Etherification Reactions

The hydroxyl group can be readily converted into an ester or an ether. These transformations are fundamental for protecting the hydroxyl group or for introducing new functional moieties into the molecule. Selective acylation or alkylation is crucial to avoid side reactions such as transesterification of the malonate esters.

Esterification: This is typically achieved by reacting the alcohol with an acylating agent, such as an acyl chloride or a carboxylic anhydride, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. These conditions favor the O-acylation of the hydroxyl group over any reaction at the less nucleophilic ester sites.

Etherification: The formation of an ether can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then treated with an alkyl halide. To maintain selectivity, reaction temperatures are generally kept low.

Table 1: Representative Esterification and Etherification Reactions

| Transformation | Reagent(s) | Conditions | Expected Product |

|---|---|---|---|

| Acetylation | Acetic Anhydride, Pyridine | Room Temperature | Diethyl 2-(1-acetoxybutyl)propanedioate |

| Benzoylation | Benzoyl Chloride, Triethylamine | 0°C to Room Temp. | Diethyl 2-(1-benzoyloxybutyl)propanedioate |

| Methylation | Sodium Hydride, then Methyl Iodide | 0°C to Room Temp. | Diethyl 2-(1-methoxybutyl)propanedioate |

| Benzylation | Sodium Hydride, then Benzyl (B1604629) Bromide | 0°C to Room Temp. | Diethyl 2-(1-(benzyloxy)butyl)propanedioate |

Controlled Oxidation to Carbonyls and Carboxylic Acids

The secondary alcohol can be oxidized to a ketone, yielding a β-keto diester. Such compounds are valuable intermediates in synthesis due to the reactivity of the newly formed ketone. The choice of oxidizing agent is critical for a controlled reaction that avoids cleavage of the carbon-carbon bonds.

Milder oxidizing agents are preferred to ensure the reaction stops at the ketone stage. Reagents such as Pyridinium (B92312) Chlorochromate (PCC), or conditions like the Swern or Dess-Martin periodinane oxidations, are highly effective for this purpose. Harsher oxidizing agents, like potassium permanganate (B83412) or chromic acid, could potentially lead to the cleavage of the C-C bond adjacent to the hydroxyl group, resulting in the formation of a carboxylic acid.

Table 2: Controlled Oxidation of the Hydroxyl Group

| Reagent(s) | Reaction Type | Conditions | Expected Product |

|---|---|---|---|

| PCC, Dichloromethane | Oxidation | Room Temperature | Diethyl 2-(1-oxobutyl)propanedioate |

| Dess-Martin Periodinane | Oxidation | Room Temperature | Diethyl 2-(1-oxobutyl)propanedioate |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Oxidation | -78°C to Room Temp. | Diethyl 2-(1-oxobutyl)propanedioate |

Deoxygenation and Elimination Reactions to Form Alkenes

The hydroxyl group can also be removed (deoxygenation) or used to form a carbon-carbon double bond (elimination).

Deoxygenation: The Barton-McCombie deoxygenation provides a method for the radical-induced removal of the hydroxyl group. This two-step process involves the formation of a thiocarbonyl derivative (e.g., a xanthate ester), which is then treated with a radical initiator (like AIBN) and a hydrogen atom source (such as tributyltin hydride).

Elimination (Dehydration): Treatment with a strong acid catalyst, often with heating, can induce the elimination of a water molecule to form an alkene. The resulting product would be a substituted diethyl alkylidenemalonate. The regioselectivity of this reaction would favor the formation of the more substituted (and thus more stable) alkene.

Table 3: Deoxygenation and Elimination Pathways

| Transformation | Reagent(s) | Conditions | Expected Product |

|---|---|---|---|

| Deoxygenation | 1. NaH, CS₂, MeI 2. Bu₃SnH, AIBN | Stepwise, with heating in step 2 | Diethyl 2-butylpropanedioate |

| Elimination | p-Toluenesulfonic acid, Toluene | Reflux with Dean-Stark trap | Diethyl 2-butylidenepropanedioate |

Modifications of the Ester Moieties

The two ethyl ester groups of the malonate are also amenable to a range of chemical modifications, providing further avenues for derivatization.

Transesterification for Varying Alkyl Chains

Transesterification allows for the replacement of the ethyl groups of the esters with other alkyl groups. This is typically achieved by reacting the diester with a large excess of a different alcohol (e.g., methanol (B129727), isopropanol) in the presence of an acid or base catalyst. The equilibrium is driven towards the new ester by the high concentration of the new alcohol. It is important to note that if the hydroxyl group on the butyl chain is not protected, it could potentially participate in intramolecular cyclization under certain conditions, leading to the formation of a lactone.

Table 4: Transesterification of Ester Moieties

| Reactant Alcohol | Catalyst | Expected Product |

|---|---|---|

| Methanol | Sulfuric Acid (cat.) | Dimethyl 2-(1-hydroxybutyl)propanedioate |

| Isopropanol | Sodium Isopropoxide (cat.) | Diisopropyl 2-(1-hydroxybutyl)propanedioate |

| Benzyl Alcohol | p-Toluenesulfonic acid (cat.) | Dibenzyl 2-(1-hydroxybutyl)propanedioate |

Selective Hydrolysis and Decarboxylation Pathways

A hallmark reaction of malonic esters is their hydrolysis followed by decarboxylation. This sequence provides a powerful method for the synthesis of substituted carboxylic acids.

Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide, followed by an acidic workup, will hydrolyze both ester groups to carboxylic acids, yielding 2-(1-hydroxybutyl)propanedioic acid. It is theoretically possible to achieve selective hydrolysis of one ester group by using a stoichiometric amount of base at low temperatures, but this can be challenging to control.

Decarboxylation: The resulting substituted malonic acid is thermally unstable. Upon heating, it readily loses a molecule of carbon dioxide to produce a substituted carboxylic acid. In this case, the product would be 2-hydroxyhexanoic acid. This decarboxylation proceeds through a cyclic transition state.

Table 5: Hydrolysis and Decarboxylation Sequence

| Step | Reagent(s) | Conditions | Intermediate/Product |

|---|---|---|---|

| Hydrolysis | 1. NaOH (aq) 2. HCl (aq) | Reflux, then acidification | 2-(1-hydroxybutyl)propanedioic acid |

| Decarboxylation | Heat | >100-150°C | 2-hydroxyhexanoic acid |

Amidation and Other Carboxylic Acid Derivative Formations

The diethyl ester groups of Diethyl 2-(1-hydroxybutyl)propanedioate are key sites for derivatization. Transformation of these esters into amides can be achieved through several synthetic routes. Direct aminolysis, involving the reaction with a primary or secondary amine, typically requires high temperatures and may be catalyzed by a base or acid. This process would substitute one or both of the ethoxy groups with an amino group to form the corresponding mono- or di-amide.

Given the presence of the hydroxyl group, which could interfere with certain reagents, a more controlled approach often involves a two-step sequence. First, the ester is hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. Subsequently, standard peptide coupling reagents (e.g., DCC, EDC) can be used to form the amide bond with an amine.

Recent advancements in catalysis offer more direct routes. For instance, certain ruthenium complexes can catalyze the direct acylation of primary amines with alcohols, producing amides and hydrogen gas. nih.gov While this methodology is typically applied to simpler alcohols, its principles could potentially be adapted for transformations involving the ester groups of a complex molecule like this compound, although this would represent a non-standard application.

Reactions at the α-Carbon of the Propanedioate Core

The carbon atom situated between the two ester carbonyl groups (the α-carbon) is a critical locus of reactivity. Although already substituted with a 1-hydroxybutyl group, it retains one acidic proton. This proton's acidity is significantly enhanced by the electron-withdrawing effect of the two adjacent carbonyl groups, making it susceptible to deprotonation by a suitable base.

Subsequent Alkylation and Acylation Reactions

The presence of the single acidic α-hydrogen allows for a second substitution at this position. Treatment with a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), will generate a resonance-stabilized enolate. This nucleophilic enolate can then react with various electrophiles.

Alkylation: The reaction of the enolate with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an S\textsubscript{N}2 reaction introduces a second alkyl group at the α-carbon, yielding a disubstituted malonic ester. openstax.orglibretexts.orglibretexts.orgfiveable.me The efficiency of this reaction is highest with primary and methyl halides; secondary halides react more slowly, and tertiary halides are prone to elimination reactions. openstax.orglibretexts.org It is crucial to consider that the base will also deprotonate the hydroxyl group on the side chain. Therefore, protection of the alcohol (e.g., as a silyl (B83357) ether) is generally required before carrying out the α-carbon alkylation to prevent side reactions.

Acylation: Similarly, the enolate can be acylated by reacting it with an acyl halide (like benzoyl chloride) or an acid anhydride. orgsyn.org This reaction introduces an acyl group at the α-carbon, forming a β-keto dicarbonyl compound. orgsyn.org This transformation is also best performed after protecting the hydroxyl group.

| Reaction Type | Reagents | Typical Substrate | Product Type | Reference |

|---|---|---|---|---|

| Alkylation | 1. NaOEt in EtOH; 2. Alkyl Halide (R-X) | Diethyl Malonate | α-Alkyl-diethyl malonate | openstax.org, libretexts.org |

| Dialkylation | 1. NaOEt; 2. R-X; 3. NaOEt; 4. R'-X | Diethyl Malonate | α,α-Dialkyl-diethyl malonate | libretexts.org |

| Acylation | 1. Mg, EtOH; 2. Benzoyl Chloride, Toluene | Diethyl Malonate | Diethyl Benzoylmalonate | orgsyn.org |

Cyclization Reactions and Intramolecular Processes

The structure of this compound and its derivatives can be exploited to construct cyclic systems.

Intramolecular Alkylation: If the hydroxybutyl side chain is first modified to contain a leaving group at a suitable position (e.g., converting the alcohol to a tosylate or halide), subsequent treatment with a base can trigger an intramolecular S\textsubscript{N}2 reaction. The enolate formed at the α-carbon can act as the nucleophile, displacing the leaving group on the side chain to form a carbocyclic ring. For example, modification of the terminal methyl group of the butyl chain to bear a halide would enable the formation of a cyclopentane (B165970) ring. This strategy is an extension of the malonic ester synthesis used to prepare cycloalkanecarboxylic acids. libretexts.org

Cyclocondensation: Malonate derivatives are classic partners in cyclocondensation reactions with 1,3-dinucleophiles. nih.gov For instance, reaction with urea (B33335) or thiourea (B124793) in the presence of a base like sodium ethoxide can lead to the formation of barbiturate (B1230296) or thiobarbiturate heterocyclic rings, respectively. Similarly, condensation with amidines can yield pyrimidine (B1678525) derivatives. nih.gov

Rearrangement Processes and Skeletal Reorganizations

The carbon skeleton of this compound can be induced to undergo rearrangement under specific conditions, particularly when unsaturated derivatives are considered.

Pinacol-Type Rearrangements or Similar Cascade Reactions

The classic Pinacol rearrangement is a reaction of 1,2-diols (vicinal diols), which, under acidic conditions, rearrange to form a ketone or aldehyde. masterorganicchemistry.comwikipedia.orgbyjus.com The reaction proceeds through a carbocation intermediate, followed by a 1,2-alkyl or 1,2-hydride shift. organicchemistrytutor.com

This compound itself does not possess the required 1,2-diol structural motif. It is a β-hydroxy ester, not a vicinal diol. Therefore, it cannot directly undergo a Pinacol rearrangement. For such a reaction to occur, the molecule would first need to be chemically modified to introduce a second hydroxyl group on the adjacent α-carbon, a transformation that would fundamentally alter its structure.

Ring-Closing Metathesis Involving Unsaturated Derivatives

Ring-closing metathesis (RCM) is a powerful reaction for synthesizing unsaturated rings from acyclic dienes, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts). wikipedia.orgorganic-chemistry.org

The parent compound, this compound, is fully saturated and thus cannot undergo RCM. However, an unsaturated derivative could be readily synthesized and cyclized. For example, if Diethyl 2-(1-hydroxybut-3-enyl)propanedioate were prepared, the enyl group on the side chain and a second alkene introduced by, for instance, replacing one of the ethyl esters with an allyl ester (forming Allyl Ethyl 2-(1-hydroxybut-3-enyl)propanedioate), RCM could be employed. This would create a diene poised for intramolecular metathesis to form a complex heterocyclic or carbocyclic ring system. The RCM of diethyldiallylmalonate to form a five-membered ring is a well-established benchmark for this type of transformation. researchgate.net

| Catalyst Type | Substrate Requirement | Product | Key Feature | Reference |

|---|---|---|---|---|

| Grubbs' Catalysts (Ru-based) | Acyclic diene (two terminal or internal alkenes) | Cyclic alkene + volatile ethylene | High functional group tolerance | wikipedia.org, nih.gov |

| Hoveyda-Grubbs Catalysts | Acyclic diene | Cyclic alkene | Enhanced stability and activity | researchgate.net |

Applications of Diethyl 2 1 Hydroxybutyl Propanedioate As a Building Block in Complex Organic Synthesis

Precursor for Stereodefined β-Hydroxy Acids and Derivatives

The core utility of diethyl 2-(1-hydroxybutyl)propanedioate lies in its capacity to be transformed into stereodefined β-hydroxy acids and their derivatives. The inherent structure, resulting from the coupling of butanal and diethyl malonate, contains a new stereocenter at the hydroxyl-bearing carbon.

Diastereoselective Synthesis:

The initial aldol (B89426) or Reformatsky reaction to form this compound can be conducted under conditions that favor a specific diastereomer. The relative stereochemistry between the newly formed hydroxyl group and the adjacent carbon bearing the two ester groups can often be controlled. Subsequent selective hydrolysis of one of the two ester groups, followed by decarboxylation, can yield a β-hydroxy ester with a defined stereochemistry. Complete hydrolysis of both ester groups would furnish the corresponding β-hydroxy diacid, which can be a valuable chiral building block.

Enantioselective Transformations:

For the synthesis of enantiomerically pure β-hydroxy acids, several strategies can be employed starting from the racemic or diastereomeric mixture of this compound:

Enzymatic Resolution: Lipases are particularly effective at differentiating between enantiomers of esters. The selective hydrolysis of one enantiomer of the diethyl ester or a derivative thereof can provide access to both the unreacted ester and the resulting β-hydroxy acid in high enantiomeric excess.

Chiral Chromatography: Preparative chiral high-performance liquid chromatography (HPLC) can be used to separate the enantiomers of this compound or its derivatives.

Derivatization with Chiral Auxiliaries: The hydroxyl group can be derivatized with a chiral auxiliary. The resulting diastereomers can be separated by standard chromatographic techniques, and subsequent cleavage of the auxiliary yields the enantiomerically pure β-hydroxy ester.

The resulting stereodefined β-hydroxy acids and their ester or amide derivatives are key structural motifs in numerous biologically active molecules, including pharmaceuticals and natural products.

Utility in the Construction of γ-Butyrolactones and Substituted Tetrahydrofurans

The structure of this compound is primed for cyclization reactions to form five-membered heterocyclic rings, namely γ-butyrolactones and substituted tetrahydrofurans, which are prevalent in natural product chemistry.

Synthesis of γ-Butyrolactones:

The formation of a γ-butyrolactone from this compound typically involves a selective reduction of one of the ester groups to a primary alcohol. This can be achieved using a mild reducing agent under carefully controlled conditions to avoid reduction of the other ester and the existing hydroxyl group. The resulting diol can then undergo an intramolecular transesterification, often under acidic or basic catalysis, to form the γ-butyrolactone ring. The stereochemistry of the substituents on the lactone ring is dictated by the stereochemistry of the starting β-hydroxy diester.

Alternatively, selective hydrolysis of one ester group followed by decarboxylation and subsequent reduction of the remaining ester can lead to a 1,4-diol, which upon oxidation can yield the desired γ-butyrolactone.

Synthesis of Substituted Tetrahydrofurans:

The synthesis of substituted tetrahydrofurans from this compound requires the reduction of both ester groups to primary alcohols, resulting in a triol. This transformation is typically accomplished using a strong reducing agent like lithium aluminum hydride. The resulting 1,2,4-triol can then undergo acid-catalyzed cyclization via dehydration to form a substituted tetrahydrofuran (B95107). The specific substitution pattern on the tetrahydrofuran ring is determined by which of the hydroxyl groups participates in the cyclization, a process that can often be controlled by the reaction conditions and the use of protecting groups.

Strategic Intermediate in the Synthesis of Chiral Alcohols and Aldehydes

The functional group array in this compound allows for its use as a strategic intermediate in the preparation of valuable chiral alcohols and aldehydes.

Synthesis of Chiral Alcohols:

The synthesis of chiral 1,3-diols can be achieved through the stereoselective reduction of the β-hydroxy diester. By carefully choosing the reducing agent and reaction conditions, it is possible to reduce the ester groups to primary alcohols while retaining the existing secondary hydroxyl group. This transformation provides access to chiral 1,3-diols with three stereocenters, which are important building blocks in organic synthesis.

Synthesis of Chiral Aldehydes:

The conversion of this compound to a chiral aldehyde involves a sequence of protection, reduction, and oxidation steps. The secondary hydroxyl group can be protected, for instance, as a silyl (B83357) ether. One of the ester groups can then be selectively reduced to a primary alcohol. This alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. The resulting chiral α-formyl-β-hydroxy ester derivative is a versatile intermediate for further carbon-carbon bond-forming reactions.

Role in the Elaboration of Polyketide-like Structures and Natural Product Fragments

Polyketides are a large and structurally diverse class of natural products characterized by repeating β-hydroxy carbonyl motifs. This compound represents a key C6 building block that can be incorporated into the synthesis of polyketide-like structures and fragments of more complex natural products.

The iterative coupling of building blocks derived from this compound can be used to construct the carbon skeleton of polyketides. For instance, the aldehyde derivative described in the previous section can be reacted with another enolate to extend the carbon chain, introducing a new β-hydroxy ester unit. By controlling the stereochemistry of each coupling step, complex stereochemically rich polyketide fragments can be assembled.

The butyl side chain and the three-carbon backbone with its hydroxyl and diester functionalities mimic the structures found in many natural products. This allows for its use in convergent synthetic strategies where different fragments of a target molecule are synthesized separately and then coupled together.

Integration into Multi-Component Reaction Sequences for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. The reactive nature of this compound makes it an ideal candidate for integration into MCRs to generate diverse molecular scaffolds.

For example, the in situ generated enolate of diethyl malonate can react with butanal and another electrophile in a one-pot process. Furthermore, the hydroxyl group of this compound can participate in subsequent reactions within an MCR sequence. For instance, it could be involved in an intramolecular cyclization or act as a nucleophile towards another component in the reaction mixture. This ability to participate in multiple bond-forming events in a single operation significantly enhances synthetic efficiency and allows for the rapid generation of libraries of complex molecules for applications in drug discovery and materials science.

Computational and Theoretical Studies on Diethyl 2 1 Hydroxybutyl Propanedioate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and molecular orbitals of Diethyl 2-(1-hydroxybutyl)propanedioate. These computational methods, primarily based on Density Functional Theory (DFT), provide a detailed picture of electron distribution and orbital energies, which are fundamental to understanding the molecule's reactivity and properties.

A typical approach involves geometry optimization of the molecule using a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p). This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules of similar size and complexity.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the hydroxyl and carbonyl groups, reflecting their lone pair electrons. The LUMO, conversely, is likely to be distributed over the carbonyl carbons and the ester functionalities, indicating these as the primary sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, and positive potential around the acidic proton of the hydroxyl group and the alpha-carbon.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is hypothetical and representative of what would be expected from DFT calculations.)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

Conformational Analysis and Energy Minimization Studies

Computational methods are employed to systematically explore the conformational space. This can be achieved through a variety of techniques, including systematic grid searches around key dihedral angles or more sophisticated methods like Monte Carlo or molecular mechanics-based conformational searches. Each identified conformer is then subjected to geometry optimization and energy calculation, typically using a quantum mechanical method like DFT.

For this compound, key rotations would include the C-C bonds of the butyl chain, the C-O bonds of the ester groups, and the C-C bond connecting the hydroxyl-bearing carbon to the malonate backbone. A significant factor in determining the preferred conformation is the potential for intramolecular hydrogen bonding between the hydroxyl group and one of the carbonyl oxygens of the diethyl propanedioate moiety. Such an interaction would lead to a cyclic-like structure, significantly stabilizing that particular conformer.

The results of a conformational analysis would typically be presented as a table of relative energies of the stable conformers, along with their corresponding Boltzmann populations at a given temperature.

Table 2: Relative Energies of Stable Conformers of this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Feature |

| 1 | 0.00 | 75.3 | Intramolecular H-bond (6-membered ring) |

| 2 | 1.52 | 10.1 | Intramolecular H-bond (7-membered ring) |

| 3 | 2.89 | 1.5 | Extended, no H-bond |

| 4 | 3.45 | 0.6 | Gauche conformation of butyl chain |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations provide valuable information on static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movement of atoms over time by solving Newton's equations of motion.

These simulations can reveal how the solvent interacts with the solute molecule, influencing its conformation and reactivity. For instance, in a polar protic solvent like ethanol (B145695), the solvent molecules can form hydrogen bonds with both the hydroxyl and carbonyl groups of the solute, competing with and potentially disrupting the intramolecular hydrogen bonds observed in the gas phase.

MD simulations can also be used to calculate various properties, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. This provides a detailed picture of the solvation shell structure. Furthermore, time-dependent properties like diffusion coefficients and rotational correlation times can be extracted from the simulation trajectory.

A typical MD simulation would involve placing the optimized structure of this compound in a box of solvent molecules (e.g., water or ethanol) and running the simulation for several nanoseconds. The choice of force field (e.g., OPLS-AA, AMBER) is critical for obtaining reliable results.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be invaluable for the identification and characterization of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for this purpose. The calculated chemical shifts are usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted spectra of different low-energy conformers with experimental data can help in determining the dominant conformation in solution.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound (Note: The following data is hypothetical and based on expected values for similar structures.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Hydroxyl H | 3.5 | - |

| Methine H (on C with OH) | 4.1 | 72.0 |

| Methine H (on malonate) | 3.8 | 55.0 |

| Methylene (B1212753) H (ester) | 4.2 | 61.5 |

| Methyl H (ester) | 1.3 | 14.2 |

| Butyl Chain Hs | 0.9 - 1.6 | 13.9, 19.0, 36.5 |

| Carbonyl C | - | 169.0, 169.5 |

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) is another important application. These calculations are performed by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted vibrational spectrum for this compound would be expected to show characteristic peaks for the O-H stretch, C=O stretch of the esters, and C-O stretches.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. For this compound, several reactions could be of interest, such as its synthesis via the aldol (B89426) addition of butyraldehyde (B50154) to diethyl malonate, or its subsequent reactions like ester hydrolysis or oxidation of the secondary alcohol.

To study a reaction mechanism, computational chemists locate the structures of the reactants, products, and, most importantly, the transition states connecting them. The transition state is a first-order saddle point on the potential energy surface, and its structure and energy are key to understanding the reaction kinetics. The energy difference between the transition state and the reactants gives the activation energy of the reaction.

For example, in the base-catalyzed synthesis of this compound, DFT calculations could be used to model the deprotonation of diethyl malonate to form the enolate, the nucleophilic attack of the enolate on the carbonyl carbon of butyraldehyde to form a tetrahedral intermediate, and the subsequent protonation to yield the final product. By calculating the energies of all intermediates and transition states, the rate-determining step of the reaction can be identified.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state indeed connects the intended reactants and products.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

High-Resolution Chromatographic Techniques for Purity Assessment and Isomer Separation

High-resolution chromatography is indispensable for separating Diethyl 2-(1-hydroxybutyl)propanedioate from starting materials, reagents, and byproducts, as well as for resolving its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Progress and Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the synthesis of this compound, particularly when the reactants and products are sufficiently volatile. In a typical synthesis, such as the reaction of diethyl malonate with butanal, GC-MS can track the consumption of the starting materials and the formation of the desired product over time.

To enhance volatility and improve chromatographic peak shape, the hydroxyl group of this compound is often derivatized prior to analysis. A common method is silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (B98337) (TMS) ether derivative. This derivatization significantly increases the compound's volatility and provides characteristic mass spectral fragmentation patterns. researchgate.netnih.gov

The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl methyl siloxane column. emory.edu The oven temperature is programmed to ramp up, allowing for the separation of compounds with a range of boiling points. For instance, a temperature program might start at a lower temperature to separate volatile starting materials and then increase to elute the higher-boiling derivatized product. ntu.edu.sg

The mass spectrometer, operating in electron ionization (EI) mode, provides structural information based on the fragmentation pattern of the eluted compounds. For the TMS derivative of this compound, characteristic fragments would be expected from the cleavage of the C-C bond alpha to the hydroxyl group and from the loss of the ethyl and ethoxycarbonyl groups. By comparing the mass spectra of the components in the reaction mixture to reference spectra or by interpreting the fragmentation patterns, the identity of the product and any volatile impurities can be confirmed. researchgate.net A method for determining trace quantities of diethyl malonate in ethanol (B145695) has been developed using GC with a flame ionization detector (FID), which could be adapted for monitoring the consumption of this starting material. dtic.mil

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Value |

| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, constant flow |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, especially for assessing purity when dealing with non-volatile impurities or when derivatization is not desirable. A reversed-phase C18 column is commonly employed for the separation of diethyl malonate derivatives. cnzrchem.com

For purity assessment, a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically used in an isocratic or gradient elution mode. Detection is often achieved using a UV detector, as the ester carbonyl groups exhibit some absorbance at lower wavelengths (around 210-230 nm). cnzrchem.com

A significant application of HPLC in the analysis of this compound is the separation of its enantiomers. Due to the presence of a chiral carbon at the C1 position of the butyl group, the compound exists as a pair of enantiomers. Chiral HPLC, using a chiral stationary phase (CSP), is the method of choice for this separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD), have proven effective for separating the enantiomers of various α-hydroxy esters. nih.gov The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal resolution. nih.gov

Furthermore, chiral derivatization can be employed, where the racemic mixture is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Table 2: Exemplary HPLC Conditions for Analysis of this compound

| Parameter | Purity Analysis | Chiral Separation |

| Column | C18 (e.g., 250 x 4.6 mm) | Chiral Stationary Phase (e.g., Chiralcel® OD-H) |

| Mobile Phase | Acetonitrile/Water gradient | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detector | UV at 215 nm | UV at 215 nm or a Chiroptical Detector |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled for improved resolution |

State-of-the-Art Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the methyl and methylene (B1212753) protons of the two ethyl ester groups, the methine proton on the propanedioate backbone, the protons of the butyl chain, and the hydroxyl proton. The coupling patterns (splitting) of these signals would confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show signals for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, the carbons of the propanedioate backbone, and the carbons of the butyl chain.

2D NMR Techniques: To resolve ambiguities and confirm assignments, various 2D NMR experiments are employed. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the molecule, for instance, through the butyl chain. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across the quaternary carbon of the propanedioate and the ester carbonyl groups. youtube.com

Chiral Shift Reagents: To distinguish between the enantiomers of this compound in an NMR experiment, chiral shift reagents (e.g., lanthanide complexes) can be added to the sample. These reagents form transient diastereomeric complexes with the enantiomers, causing the NMR signals of the two enantiomers to be chemically shifted to different extents, thus allowing for their differentiation and the determination of enantiomeric excess.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of 5 ppm or better. rsc.orgnih.gov This precision allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms (C, H, O) with a very low margin of error. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are often used to generate the molecular ions with minimal fragmentation. The accurate mass measurement serves as a definitive confirmation of the compound's identity, complementing the structural information obtained from NMR. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. nih.gov Strong, sharp peaks around 1750-1730 cm⁻¹ are characteristic of the C=O stretching of the ester groups. purdue.edu The C-O stretching vibrations of the ester and alcohol functionalities would appear in the fingerprint region (1300-1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds. The C=C and C-H stretching vibrations often give strong Raman signals. researchgate.net For this compound, the C=O stretch of the ester would also be visible, though typically weaker than in the IR spectrum. The symmetric vibrations of the carbon backbone would also be observable. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

X-ray crystallography is a powerful analytical technique for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.org This method relies on the diffraction of an X-ray beam by the ordered lattice of atoms within a crystal, producing a unique diffraction pattern. wikipedia.org From this pattern, a three-dimensional model of the electron density can be generated, which allows for the elucidation of atomic positions, bond lengths, bond angles, and stereochemistry with exceptional precision. youtube.com

For a compound such as this compound, which contains a chiral center, X-ray crystallography offers an unambiguous method for determining its absolute configuration, provided a suitable single crystal can be obtained. The technique is also invaluable for studying intermolecular interactions, such as hydrogen bonding, which are crucial in understanding the packing of molecules in the solid state. nih.gov

As of this writing, a search of the scientific literature and crystallographic databases has not revealed any published single-crystal X-ray diffraction data for this compound itself. The successful application of this technique is contingent upon the ability to grow high-quality single crystals of the compound or a suitable solid derivative, which can be a challenging and time-consuming process. wikipedia.org

However, the applicability of X-ray crystallography has been demonstrated for a variety of substituted propanedioate derivatives. While not directly the subject compound, these studies illustrate the type of detailed structural information that can be obtained for this class of molecules. For instance, crystallographic analyses of related compounds provide precise measurements of bond lengths and angles within the propanedioate core and its substituents.

Should a crystalline form of this compound or one of its derivatives be prepared, X-ray diffraction analysis would be the definitive method for confirming its three-dimensional structure. The resulting data would be critical for validating computational models and for understanding its stereochemical properties.

To illustrate the nature of data obtained from such an analysis, the following table presents hypothetical crystallographic data that one might expect to obtain for a diethyl propanedioate derivative.

| Crystallographic Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 95.67 |

| γ (°) | 90 |

| Volume (ų) | 1345.6 |

| Z | 4 |

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Strategies

The synthesis of diethyl 2-(1-hydroxybutyl)propanedioate, which involves the formation of a carbon-carbon bond and a stereocenter, is a prime candidate for modernization. Current research trends are focused on overcoming the limitations of traditional methods, which often require harsh conditions and stoichiometric reagents, by developing catalytic and automated processes that offer higher efficiency, selectivity, and sustainability.

Catalytic Asymmetric Methods for Enhanced Stereocontrol

The presence of a chiral center at the C1 position of the butyl group makes the stereoselective synthesis of this compound a significant objective. Achieving high levels of enantioselectivity is crucial for potential applications where specific stereoisomers are required. Future research is intensely focused on catalytic asymmetric methods to control the formation of this stereocenter.

Key strategies in this area include:

Organocatalysis : Chiral organic molecules, such as proline derivatives and N-heterocyclic carbenes (NHCs), are being developed as powerful catalysts for asymmetric reactions. nih.gov For the synthesis of the target compound, a chiral amine or phosphine (B1218219) catalyst could facilitate the asymmetric aldol-type addition of a malonate enolate to butanal, precisely controlling the facial selectivity of the attack. Research into bifunctional organocatalysts, which possess both a basic site to deprotonate the malonate and a hydrogen-bonding moiety to direct the aldehyde, is a particularly promising avenue. nih.gov

Transition-Metal Catalysis : Chiral complexes of metals like nickel, copper, and rhodium are highly effective in catalyzing asymmetric C-C bond formations. nih.gov A future approach could involve the enantioconvergent coupling of a racemic alkyl halide with a malonate nucleophile using a chiral nickel catalyst, which can control the stereochemistry at the reaction center regardless of the starting material's configuration. nih.gov

Photoredox Catalysis : The use of light to drive chemical reactions offers a green and powerful synthetic tool. Metallaphotoredox catalysis, which combines a photosensitizer with a transition metal catalyst, can enable novel transformations under exceptionally mild conditions. nih.gov This could be applied to generate and couple radical intermediates in a highly stereocontrolled manner, providing a new pathway to the target molecule.

Table 1: Comparison of Emerging Asymmetric Catalysis Strategies

| Catalytic Strategy | Key Features | Potential Advantages for Synthesis | Representative Catalyst Types |

|---|---|---|---|

| Organocatalysis | Metal-free, often inspired by enzymatic processes, robust to air and moisture. | Lower toxicity, reduced cost, operational simplicity. nih.gov | Chiral amines (e.g., proline), N-Heterocyclic Carbenes (NHCs), bifunctional thioureas. |

| Transition-Metal Catalysis | High turnover numbers, broad substrate scope, diverse reactivity modes. | High efficiency and enantioselectivity, ability to perform challenging bond formations. nih.gov | Chiral complexes of Ni, Cu, Rh, Pd. |

| Photoredox Catalysis | Uses light as a traceless reagent, enables unique reaction pathways via radical intermediates. | Mild reaction conditions, high atom economy, access to novel reactivity. nih.gov | Iridium or Ruthenium photosensitizers combined with a chiral Lewis acid or transition metal. |

Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from batch processing to continuous flow manufacturing. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters, enhanced safety, and potential for seamless integration into multi-step sequences.

For the synthesis of this compound, a flow setup could involve pumping a stream of diethyl malonate and a base through a reactor to generate the enolate in situ, which then merges with a stream of butanal. The reaction mixture would then flow through a heated or cooled coil to ensure complete conversion before passing through an in-line purification module.

Building on this, automated synthesis platforms represent the next frontier. These systems use robotic platforms to perform iterative deprotection, coupling, and purification steps, enabling the rapid assembly of diverse small molecules from a set of pre-loaded building blocks. chemrxiv.org An automated synthesizer could be programmed to perform the base-mediated addition to butanal, followed by subsequent in-line purification, dramatically accelerating the synthesis and optimization process. chemrxiv.org This approach not only increases throughput but also democratizes the synthesis of complex molecules. chemrxiv.org

Exploration of Novel Reactivity and Transformations under Mild Conditions

The functional groups within this compound—a secondary alcohol, two ester groups, and an acidic α-proton—offer a rich landscape for chemical transformations. Future research will aim to uncover novel reactions that proceed under mild, environmentally benign conditions, avoiding the harsh reagents and high temperatures often used in classical organic chemistry.

One area of exploration is the use of the hydroxyl group to direct subsequent reactions. For example, it could serve as an internal nucleophile for cyclization reactions to form lactones or other heterocyclic structures, which are common motifs in biologically active compounds. The development of catalysts that can facilitate these transformations under neutral pH and at ambient temperature is a key goal.

Furthermore, the reactivity of the malonate core itself is a subject of ongoing study. While malonates are classic precursors for decarboxylation reactions, new methods are being explored to utilize their structure without losing the carboxyl groups. nih.gov For instance, transition-metal-catalyzed cross-coupling reactions could be developed to functionalize the α-position without prior deprotonation with a strong base, using the carbene-like reactivity of malonate derivatives. carroll.edu

Investigation of Biological Interactions as a Probe Molecule (excluding clinical data)

While not intended for therapeutic use itself, this compound can serve as a valuable molecular probe to investigate biological systems. The malonate scaffold is present in numerous compounds synthesized for medicinal purposes, and understanding how a simple, functionalized malonate interacts with biological targets can provide fundamental insights. wikipedia.org

Future research could involve using this compound to:

Probe Enzyme Active Sites : The combination of a hydroxyl group and ester functionalities makes it a potential ligand for enzymes such as lipases, esterases, or dehydrogenases. By synthesizing isotopically labeled versions or attaching fluorescent tags, researchers can study binding modes and enzyme kinetics.

Investigate Membrane Interactions : The balance of hydrophilic (hydroxyl) and lipophilic (butyl chain, ethyl esters) parts of the molecule could be used to study interactions with lipid bilayers, providing insights into how small molecules permeate cell membranes.

Serve as a Synthetic Building Block for Bioactive Scaffolds : The compound is a versatile starting material for more complex molecules. For instance, derivatives of diethyl aminomalonate are used in the synthesis of amino acids and pyrroles for porphyrin synthesis. wikipedia.org Similarly, this compound could be a precursor for novel heterocyclic systems or substituted amino acids with potential biological relevance. The use of related malonates in synthesizing neuroprotective compounds highlights the potential of this chemical class. mdpi.com

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry is an increasingly indispensable tool in modern chemical research. For this compound, computational modeling offers a powerful, non-empirical way to predict properties and guide synthetic efforts.

Key areas of future computational research include:

Property Prediction : Using Density Functional Theory (DFT) and other quantum mechanical methods, researchers can accurately predict molecular properties such as bond energies, vibrational frequencies (for comparison with IR spectra), and electronic structure. More advanced machine learning and deep learning models can be trained on large datasets of chemical structures and their properties to predict characteristics like solubility, lipophilicity, and even potential biological activity without the need for physical experiments. nih.govresearchgate.net

Reaction Design and Mechanistic Elucidation : Computational modeling can be used to map out the entire energy landscape of a potential reaction. This allows chemists to predict the feasibility of a proposed synthetic route, identify the most likely reaction mechanism, and understand the origin of stereoselectivity in asymmetric catalysis. researchgate.net For example, modeling the transition state of an organocatalyzed aldol (B89426) reaction could reveal the non-covalent interactions responsible for inducing chirality, enabling the rational design of more effective catalysts.

Table 2: Applications of Computational Modeling in Future Research

| Modeling Technique | Application Area | Specific Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Design | Calculate transition state energies to predict reaction barriers and stereochemical outcomes. researchgate.net |

| Molecular Dynamics (MD) | Biological Interactions | Simulate the interaction of the molecule with an enzyme active site or a cell membrane. |

| Machine Learning / Deep Learning | Property Prediction | Predict physicochemical properties (e.g., solubility, boiling point) and potential bioactivity from molecular structure. nih.govresearchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Mechanistic Elucidation | Model a reaction occurring within a large system, such as an enzyme, by treating the reactive core with high-level theory and the surroundings with a simpler model. |

Q & A

Q. What analytical techniques detect this compound in environmental samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.